N-Acetyl-D-mannosamine-18O,d3
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Overview
Description
N-Acetyl-D-mannosamine-18O,d3 is a labeled derivative of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. This compound is often used in biochemical and medical research due to its role as a precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-mannosamine-18O,d3 typically involves the incorporation of isotopic labels into the N-Acetyl-D-mannosamine molecule. This can be achieved through various synthetic routes, including:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetylglucosamine: This process converts N-Acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium catalysts to cyclize glucal derivatives, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized versions of the above methods. The process is designed to ensure high yield and purity, suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-mannosamine-18O,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This involves the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetyl-D-mannosamine-6-phosphate and N-Acetyl-D-mannosamine-1-phosphate .
Scientific Research Applications
N-Acetyl-D-mannosamine-18O,d3 has a wide range of applications in scientific research:
Chemistry: Used as a substrate to identify and characterize enzymes such as N-acetyl-glucosamine epimerase and aldolase.
Biology: Plays a crucial role in the study of glycosylation processes and the biosynthesis of sialic acids.
Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.
Mechanism of Action
N-Acetyl-D-mannosamine-18O,d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-Acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . These sialic acids are then incorporated into glycoproteins and glycolipids, playing a critical role in cellular communication and signaling .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: Another hexosamine monosaccharide involved in the biosynthesis of glycosaminoglycans.
N-Acetylneuraminic acid: A sialic acid that is the end product of the biosynthesis pathway involving N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine-18O,d3 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it particularly valuable in research focused on metabolic pathways and enzyme kinetics .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3,12+2 |
InChI Key |
MBLBDJOUHNCFQT-DBXLSURHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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